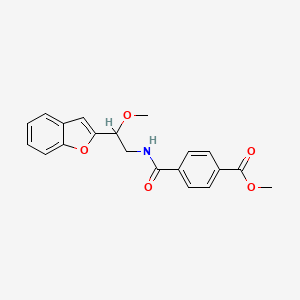

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-24-18(17-11-15-5-3-4-6-16(15)26-17)12-21-19(22)13-7-9-14(10-8-13)20(23)25-2/h3-11,18H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNNOBOKEWKLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves a free radical cyclization cascade, which is effective for creating complex polycyclic benzofuran compounds . Another method utilizes proton quantum tunneling, which minimizes side reactions and maximizes yield .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI), which has been shown to be efficient for producing various benzofuran compounds . This method is advantageous due to its ability to produce high yields with fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate can undergo several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Data Tables

Key Findings and Implications

- Structural Flexibility: The benzoate ester scaffold accommodates diverse substituents (e.g., benzofuran, quinoline, boronic acid), enabling tailored physicochemical and biological properties.

- Synthetic Strategies : Crystallization (), Pd-catalyzed coupling (), and condensation () are common methods, though the target compound’s synthesis remains inferred.

- Bioactivity Correlations : Substituents like boronic acid () or spirocyclic systems () enhance target engagement, suggesting that the benzofuran-methoxyethyl group in the target compound may favor lipophilic interactions or metabolic stability.

Biological Activity

Methyl 4-((2-(benzofuran-2-yl)-2-methoxyethyl)carbamoyl)benzoate, also known by its CAS number 2034420-79-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective effects. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 2034420-79-4 |

The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of various derivatives of benzofuran compounds. For instance, a study evaluated the in vitro activity of several benzofuran derivatives against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values suggesting potent inhibition of cancer cell growth compared to standard drugs like doxorubicin .

Key Findings:

- Compound Efficacy: Some derivatives showed IC values in the nanomolar range, indicating strong anticancer activity.

- Mechanism of Action: Molecular docking studies revealed interactions with key signaling pathways such as extracellular signal-regulated kinase 2 (ERK2), which is critical in cancer proliferation.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for neuroprotective effects. A related study synthesized various benzofuran derivatives and tested their neuroprotective abilities against NMDA-induced excitotoxicity in neuronal cells. Among these compounds, some demonstrated significant protection against neuronal damage at concentrations comparable to established neuroprotective agents .

Neuroprotective Activity Highlights:

- Cell Viability: Compounds showed enhanced cell viability in the presence of excitotoxic agents.

- Antioxidant Properties: Certain derivatives acted as radical scavengers and inhibited lipid peroxidation, contributing to their neuroprotective effects.

Case Studies

-

Study on Anticancer Activity:

- Objective: Evaluate the cytotoxic effects of this compound on A549 and HeLa cells.

- Methodology: MTT assay was employed to determine cell viability.

- Results: The compound exhibited significant cytotoxicity with an IC value lower than that of doxorubicin.

-

Neuroprotection Against Excitotoxicity:

- Objective: Assess the neuroprotective effects of synthesized benzofuran derivatives.

- Methodology: Primary cultured rat cortical neurons were exposed to NMDA, followed by treatment with various compounds.

- Results: Selected compounds showed marked protection against NMDA-induced cell death, indicating potential therapeutic applications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.